N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, an acetylphenyl group, and a methylbenzyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a nucleophilic substitution reaction, where an acetylated aniline derivative reacts with an appropriate electrophile.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached via a reductive amination reaction, where a benzylamine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoxaline core or the acetylphenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.
Scientific Research Applications
N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4′-Acetamidoacetophenone: Shares the acetylphenyl group but lacks the quinoxaline core and methylbenzyl group.
N-(4-hydroxyphenyl)acetamide: Contains a phenylacetamide structure but differs in the functional groups attached to the phenyl ring.
N-(4-aminophenyl)acetamide: Similar phenylacetamide structure but with an amino group instead of an acetyl group.
Uniqueness
N-(4-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to its combination of a quinoxaline core, an acetylphenyl group, and a methylbenzyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(3-acetylphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O4/c1-18-11-13-21(14-12-18)16-31(20(3)34)27-28(36)32(25-10-5-4-9-24(25)30-27)17-26(35)29-23-8-6-7-22(15-23)19(2)33/h4-15H,16-17H2,1-3H3,(H,29,35) |
InChI Key |
KICGUYJGIUYJOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(=O)C)C(=O)C |
Origin of Product |
United States |
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